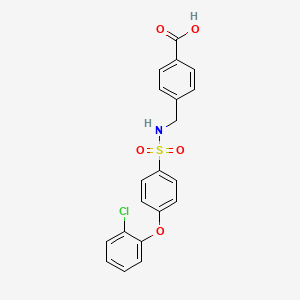

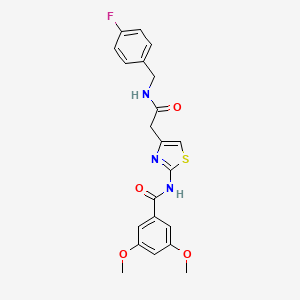

![molecular formula C8H7Cl2N3S B2711614 7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine CAS No. 1059191-49-9](/img/structure/B2711614.png)

7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine

Overview

Description

“7-Chloro-2-(chloromethyl)-5-methylsulfanyl-imidazo[1,2-c]pyrimidine” is a complex organic compound. It’s a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines involves various methods . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Scientific Research Applications

Synthesis of Imidazo[1,2-c]pyrimidine Derivatives

Research has explored the synthesis of imidazo[1,2-c]pyrimidine derivatives, highlighting various synthetic routes and modifications. For instance, Wade (1986) detailed complementary procedures starting from 6-aminomethyluracil for preparing imidazo[1,5-c]pyrimidines with different substituents, suggesting a broader utility for related compounds in chemical synthesis Wade, J. J. (1986). Journal of Heterocyclic Chemistry. Similarly, Sugimoto and Matsuura (1977) described the synthesis of imidazo[1,2-c][1,2,3]triazolo[4,5-e]pyrimidines, demonstrating the versatility of imidazo[1,2-c]pyrimidine as a precursor in the synthesis of complex heterocyclic compounds Sugimoto, T., & Matsuura, S. (1977). Bulletin of the Chemical Society of Japan.

Biological Activities

- Antitumor and Antimicrobial Properties : A range of imidazo[1,2-c]pyrimidine derivatives has been evaluated for their antitumor and antimicrobial activities. For example, Ramasamy et al. (1990) investigated 7-deazapurine and 3-deazapurine derivatives of imidazo[1,2-c]pyrimidines for antileukemic activity in mice, though they found limited biological significance in this context Ramasamy, K., et al. (1990). Journal of Medicinal Chemistry.

- Anti-inflammatory and Analgesic Effects : Długosz and Machoń (1986) found that certain imidazo[1,2-c]pyrimidine derivatives exhibited CNS activity and anti-inflammatory properties, highlighting their potential in developing new therapeutic agents Długosz, A., & Machoń, Z. (1986). Archiv der Pharmazie.

Agricultural Applications

- Cytokinin-Like Activity : Imidazo[1,2-c]pyrimidines have also been tested for cytokinin-like activity in agricultural research. Ricci et al. (1988) evaluated several 7-chloro-imidazo[1,2-c]pyrimidines on tobacco callus cultures to explore their potential as cytokinin and anticytokinin-like agents, indicating a potential use in plant growth regulation Ricci, D., et al. (1988). Plant Biosystems.

Mechanism of Action

Target of Action

Related compounds such as imidazo[1,2-a]pyridines have been recognized as valuable scaffolds in medicinal chemistry due to their wide range of applications .

Mode of Action

Similar compounds have been shown to inhibit cdk2, a target for cancer treatment . The compound may interact with its targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to have significant effects on cell cycle progression and apoptosis induction within cells .

Result of Action

Related compounds have shown cytotoxic activities against various cell lines .

Properties

IUPAC Name |

7-chloro-2-(chloromethyl)-5-methylsulfanylimidazo[1,2-c]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3S/c1-14-8-12-6(10)2-7-11-5(3-9)4-13(7)8/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEWNPRPHCJBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC2=NC(=CN21)CCl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Phenyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2711533.png)

![(2Z)-2-amino-3-[(E)-[(pyridin-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2711540.png)

![N'-[2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2711541.png)

![3-{4-[6-(Propan-2-yloxy)pyridine-3-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine](/img/structure/B2711542.png)

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2711543.png)

![N-(4-{1-oxa-4-azaspiro[4.5]decane-4-sulfonyl}phenyl)acetamide](/img/structure/B2711547.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3-methylbenzamide](/img/structure/B2711550.png)